molecular formula C22H14ClNO6S B4045443 4-({2-[(4-CHLOROPHENYL)METHYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL}SULFONYL)BENZOIC ACID

4-({2-[(4-CHLOROPHENYL)METHYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL}SULFONYL)BENZOIC ACID

Cat. No.: B4045443
M. Wt: 455.9 g/mol
InChI Key: CLPISEQWYHLKLY-UHFFFAOYSA-N
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Description

4-({2-[(4-CHLOROPHENYL)METHYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL}SULFONYL)BENZOIC ACID is a useful research compound. Its molecular formula is C22H14ClNO6S and its molecular weight is 455.9 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{[2-(4-chlorobenzyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid is 455.0230360 g/mol and the complexity rating of the compound is 823. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Self-Assembling Amphiphiles

One application of related compounds involves the formation of columnar mesophases, as demonstrated in the study of wedge-shaped molecules with a sulfonate group at the tip, such as 4-N-[3',4',5'-tris(dodecyloxy)benzamido]benzene-4-sulfonic acid. These compounds exhibit self-assembling properties, forming columnar superstructures which are of interest in material science and nanotechnology (Zhu et al., 2004).

Inhibition of Carbonic Anhydrase

Benzamide-4-sulfonamides, which bear structural similarities to the compound , have been identified as potent inhibitors of human carbonic anhydrase, with applications in therapeutic treatments. These compounds have shown significant inhibition of several isoforms of carbonic anhydrase, a metalloenzyme, in nanomolar ranges (Abdoli et al., 2018).

Liquid Crystalline Lamellar Phase

Complexes consisting of poly(4-vinylpyridine) and mesogenic wedge-shaped ligands like 4'-[3",4",5"-tris(dodecyloxy)benzoyloxy]azobenzene-4-sulfonic acid have been prepared to study their bulk structure. These complexes form a liquid crystalline lamellar phase at certain degrees of substitution, indicating potential applications in the field of liquid crystal technology (Zhu et al., 2006).

Amino Acid Derivatives

Research into the creation of new amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride has shown potential for developing new classes of bioactive molecules. These derivatives could have applications in pharmaceutical and biochemical research (Riabchenko et al., 2020).

Antimicrobial Activities

Certain 4-(substituted phenylsulfonamido)benzoic acids demonstrate notable antimicrobial activities, as shown by their effectiveness against a range of bacterial strains. This finding suggests potential applications in the development of new antibiotics or antiseptics (Dineshkumar & Thirunarayanan, 2019).

Proton Exchange Membrane

A sulfonic acid-containing benzoxazine monomer, closely related to the compound of interest, has been synthesized for use in proton exchange membranes in direct methanol fuel cells. Such membranes have shown high proton conductivity and low methanol permeability, indicating their potential application in fuel cell technology (Yao et al., 2014).

Electrophilic Aromatic Substitution

Studies on electrophilic aromatic substitution reactions of benzoic acid derivatives demonstrate the versatility and reactivity of such compounds, paving the way for their use in organic synthesis and the creation of complex organic molecules (Li et al., 2016).

Properties

IUPAC Name

4-[2-[(4-chlorophenyl)methyl]-1,3-dioxoisoindol-5-yl]sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClNO6S/c23-15-5-1-13(2-6-15)12-24-20(25)18-10-9-17(11-19(18)21(24)26)31(29,30)16-7-3-14(4-8-16)22(27)28/h1-11H,12H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPISEQWYHLKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({2-[(4-CHLOROPHENYL)METHYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL}SULFONYL)BENZOIC ACID
Reactant of Route 2
Reactant of Route 2
4-({2-[(4-CHLOROPHENYL)METHYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL}SULFONYL)BENZOIC ACID
Reactant of Route 3
4-({2-[(4-CHLOROPHENYL)METHYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL}SULFONYL)BENZOIC ACID
Reactant of Route 4
4-({2-[(4-CHLOROPHENYL)METHYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL}SULFONYL)BENZOIC ACID
Reactant of Route 5
Reactant of Route 5
4-({2-[(4-CHLOROPHENYL)METHYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL}SULFONYL)BENZOIC ACID
Reactant of Route 6
4-({2-[(4-CHLOROPHENYL)METHYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL}SULFONYL)BENZOIC ACID

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